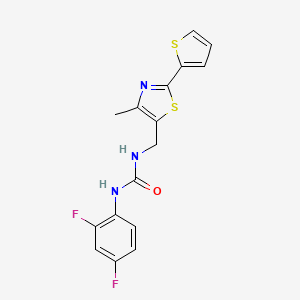

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Description

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a heterocyclic urea derivative incorporating a thiazole core substituted with a thiophen-2-yl group and a methyl moiety at positions 2 and 4, respectively. The urea linkage connects this thiazole scaffold to a 2,4-difluorophenyl group, a structural motif known for enhancing bioavailability and metabolic stability in medicinal chemistry .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-12-5-4-10(17)7-11(12)18/h2-7H,8H2,1H3,(H2,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKHVXXONIQQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole ring, followed by the introduction of the thiophene and methyl groups. The final step involves the coupling of the difluorophenyl group with the thiazole derivative through a urea linkage. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Urea-Linked Thiazole Derivatives

Several urea-thiazole hybrids share structural similarities with the target compound. Key examples include:

Key Observations :

- The target compound lacks the piperazine moiety present in analogs, which may reduce molecular weight and alter solubility .

- The thiophen-2-yl group (vs. halogenated arenes in ) could enhance π-π stacking in biological targets, as seen in antitumor thiosemicarbazones .

Halogen-Substituted Isostructural Analogs

Compounds 4 and 5 () are isostructural thiazole-triazole hybrids with Cl and F substituents, respectively:

| Property | Compound 4 (Cl) | Compound 5 (F) | Target Compound (Thiophen-2-yl) |

|---|---|---|---|

| Crystal Symmetry | Triclinic, P¯1 | Triclinic, P¯1 | Not reported |

| Molecular Conformation | Two planar molecules with perpendicular fluorophenyl | Similar to 4 | Likely planar with thiophene orientation differences |

| Packing Efficiency | Adjusted for Cl | Adjusted for F | Thiophene may disrupt packing |

Physicochemical and ADME/Toxicity Considerations

- Solubility : The target compound’s difluorophenyl and thiophen-2-yl groups may reduce aqueous solubility compared to piperazine-containing analogs (e.g., 11a–11o in ) .

Biological Activity

1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a urea moiety linked to a difluorophenyl group and a thiazole derivative, which are known to influence its biological properties. The chemical structure can be represented as follows:

Structural Characteristics

| Component | Structure |

|---|---|

| Urea Group | -NH(C=O)- |

| Difluorophenyl | C6H3F2 |

| Thiazole Derivative | C4H4N2S |

Anticancer Properties

Recent studies have focused on the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance, a related compound demonstrated significant activity with IC50 values indicating effective inhibition of cell proliferation in A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{...} | A549 | 2.39 ± 0.10 |

| HCT-116 | 3.90 ± 0.33 | |

| Sorafenib | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

The structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly influence the biological activity against cancer cells .

The mechanism through which these compounds exert their effects often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation, such as the Raf/MEK/ERK pathway . Molecular docking studies have indicated that the urea nitrogen and oxygen atoms form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and inhibitory potential.

Additional Biological Activities

Beyond anticancer effects, compounds with similar structures have been investigated for other therapeutic applications:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.

- Anti-inflammatory Effects : Certain analogs exhibited significant anti-inflammatory properties with IC50 values comparable to standard treatments like diclofenac sodium .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study evaluated multiple derivatives similar to 1-(2,4-Difluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea for their antiproliferative activity across different cancer cell lines using the MTT assay. The findings indicated that several compounds displayed significant inhibitory effects, with some achieving IC50 values below 5 μM, suggesting potential as lead compounds for further development .

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on understanding how variations in the thiazole ring affected biological activity. The study categorized compounds based on their substituents and correlated these with their antiproliferative efficacy, revealing that specific substitutions could enhance or diminish activity against targeted cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.